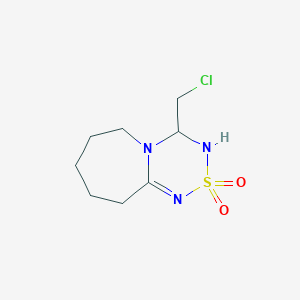
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound known for its multifaceted applications in chemistry, biology, and medicine. This compound features a unique structure with isoquinoline, thiazole, and cyclopropane carboxamide moieties, lending it specific properties that are valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride generally involves multi-step organic synthesis:
Formation of Isoquinoline Intermediate: : Reacting appropriate starting materials to form the isoquinoline core.
Thiazole Formation: : Constructing the thiazole ring, often requiring cyclization reactions.
Linking Isoquinoline and Thiazole: : Combining these two heterocyclic systems through a series of substitution reactions.
Cyclopropanecarboxamide Addition: : Introducing the cyclopropane carboxamide group under suitable conditions.
Hydrochloride Salt Formation: : Converting the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined by employing high-throughput methodologies and continuous flow chemistry. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for scaling up production while ensuring product purity and yield.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically affecting the isoquinoline or thiazole moieties.
Reduction: : Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilization of reagents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Use of halogenating agents, acids, bases, or organometallic reagents under controlled conditions.
Major Products
Reactions of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride typically yield derivatives with modified pharmacological or physicochemical properties, which can be valuable for specific research or industrial applications.
科学的研究の応用
This compound finds extensive use in diverse scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: : Studying its interaction with biological macromolecules to understand its binding mechanisms and effects on cellular pathways.
Medicine: : Potential development as a drug candidate due to its unique structural features, possibly targeting specific receptors or enzymes.
Industry: : Used in the development of specialized materials or as a precursor in the synthesis of other valuable chemical entities.
作用機序
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or ion channels, leading to alterations in their activity.
Pathways: : Modulation of signaling pathways, potentially influencing processes such as cell division, apoptosis, or metabolic pathways.
類似化合物との比較
Unique Features
This compound's unique combination of isoquinoline, thiazole, and cyclopropane carboxamide moieties distinguishes it from other similar compounds, providing distinct binding characteristics and biological activity.
Similar Compounds
N-(4-(2-Pyridinyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Shares the thiazole and cyclopropane carboxamide components but has a different heterocyclic structure.
N-(4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Features an imidazole instead of isoquinoline.
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a versatile compound with significant implications in various scientific fields. Its synthesis, reactivity, and applications underline its importance and potential as a subject of ongoing research.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-16(13-5-6-13)19-17-18-15(11-22-17)10-20-8-7-12-3-1-2-4-14(12)9-20;/h1-4,11,13H,5-10H2,(H,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUBQHWXEKPXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)
![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)
![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)
![1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2426250.png)
![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)
![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)
![(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2426254.png)
![6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2426256.png)






